molecular formula C16H13ClN2O2S B2965135 2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 313469-51-1

2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2965135
CAS No.: 313469-51-1
M. Wt: 332.8
InChI Key: WJPOLBVIPLUDJP-FBMGVBCBSA-N
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Description

2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenoxy group and a benzothiazolylidene moiety.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is unique due to its combination of a chlorophenoxy group and a benzothiazolylidene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-19-13-4-2-3-5-14(13)22-16(19)18-15(20)10-21-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPOLBVIPLUDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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